methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate typically involves the esterification of 4-bromo-2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Reduction: The major product is 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate.
Hydrolysis: The major products are 4-bromo-2-chlorophenylacetic acid and methanol.
Scientific Research Applications
Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate
- Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate
- Methyl 3-(4-bromo-2-iodophenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
1551504-94-9 |
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Molecular Formula |
C10H8BrClO3 |
Molecular Weight |
291.52 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrClO3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 |
InChI Key |
BAXUXYUMHGWTAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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